2-((4-(3-chlorophenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylisoxazol-5-yl)acetamide
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Description
2-((4-(3-chlorophenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylisoxazol-5-yl)acetamide is a useful research compound. Its molecular formula is C21H15ClN4O3S and its molecular weight is 438.89. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
- Synthesis and Evaluation as Antimicrobial Agents : Novel derivatives containing the core structure similar to "2-((4-(3-chlorophenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylisoxazol-5-yl)acetamide" were synthesized and evaluated for their antimicrobial activities. Some compounds demonstrated promising antibacterial and antifungal activities, highlighting the potential of this chemical structure in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Antitumor Applications
- Antitumor Activity Evaluation : Research focused on derivatives of the core compound showed potential antitumor activities. New derivatives bearing different heterocyclic rings synthesized from a base structure similar to the query compound were evaluated against human tumor cell lines, identifying some with considerable anticancer activity (Yurttaş, Tay, & Demirayak, 2015). Another study synthesized a series of derivatives and evaluated them in vitro against the human breast adenocarcinoma cell line MCF7, with some showing mild to moderate activity compared to doxorubicin, a standard antitumor reference (El-Morsy, El-Sayed, & Abulkhair, 2017).
Molecular Structure and Synthesis
- Molecular Structure Analysis : The structures of compounds related to "this compound" were analyzed, revealing insights into their molecular conformations and potential interactions. Such structural analyses are crucial for understanding the activity of these compounds and guiding the synthesis of new derivatives with enhanced biological activities (Narayana et al., 2016).
Properties
IUPAC Name |
2-[[4-(3-chlorophenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-phenyl-1,2-oxazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O3S/c22-15-8-4-7-14(9-15)17-10-18(27)26-21(24-17)30-12-19(28)25-20-16(11-23-29-20)13-5-2-1-3-6-13/h1-11H,12H2,(H,25,28)(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUFVQLOYOSTMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(ON=C2)NC(=O)CSC3=NC(=CC(=O)N3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.